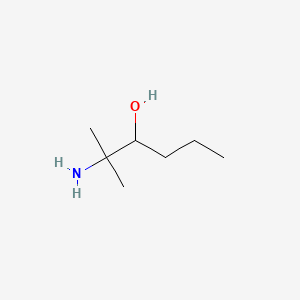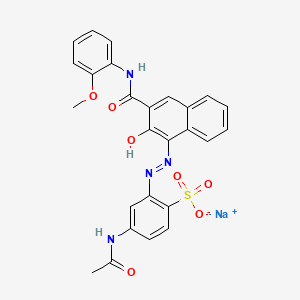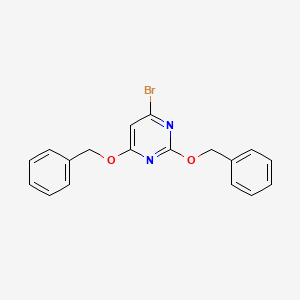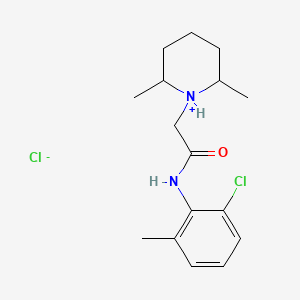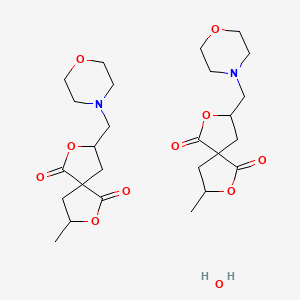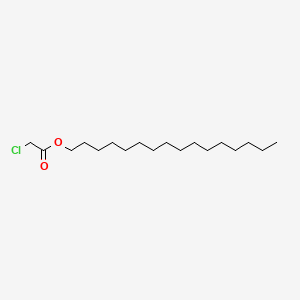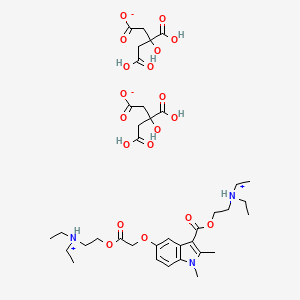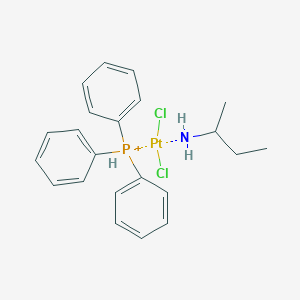
Einecs 260-381-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 260-381-6, also known by its CAS number 56779-88-5, is a chemical compound with the molecular formula C10H15MnN2O7Na . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation methods for Einecs 260-381-6 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of manganese and sodium compounds, along with organic ligands, under controlled conditions to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Einecs 260-381-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of manganese oxides, while reduction may yield manganese complexes with lower oxidation states.
Scientific Research Applications
Einecs 260-381-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: It is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Einecs 260-381-6 involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst by facilitating the transfer of electrons in redox reactions. The manganese center in the compound plays a crucial role in its catalytic activity, enabling the compound to participate in various biochemical processes.
Comparison with Similar Compounds
Einecs 260-381-6 can be compared with other manganese-containing compounds, such as:
Manganese dioxide (MnO2): Used as a catalyst and in battery production.
Manganese sulfate (MnSO4): Used in agriculture and as a dietary supplement.
Manganese acetate (Mn(CH3COO)2): Used in the production of dyes and pigments.
What sets this compound apart is its unique combination of manganese with organic ligands and sodium, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
56779-88-5 |
|---|---|
Molecular Formula |
C10H15MnN2NaO7 |
Molecular Weight |
353.16 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;manganese(2+) |
InChI |
InChI=1S/C10H18N2O7.Mn.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+2;+1/p-3 |
InChI Key |
SNOMUGAZLBPIKG-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)

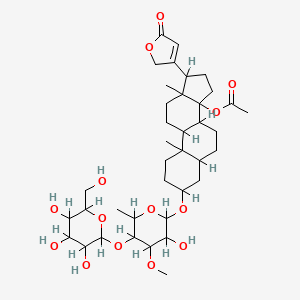
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

